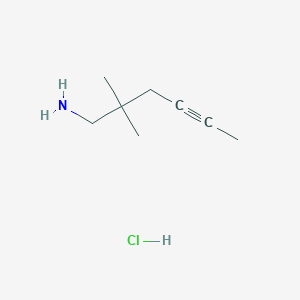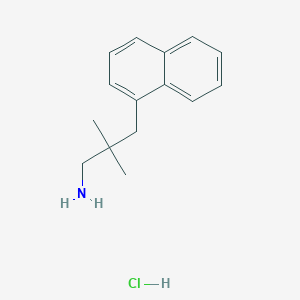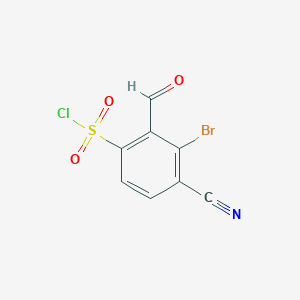
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride
Vue d'ensemble
Description
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₃BrClNO₄S . It belongs to the class of benzenesulfonyl chlorides and contains bromine, cyano, and formyl functional groups. This compound is often used as an activating agent in various synthetic processes.
Synthesis Analysis
The synthesis of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride involves several steps. While there are variations, a common approach includes the following:
Bromination : Starting with 4-cyano-2-formylbenzenesulfonyl chloride , bromination occurs at the para position using a brominating agent (e.g., N-bromosuccinimide). This introduces the bromine substituent.
Formylation : The brominated intermediate undergoes formylation, typically using a reagent like dimethylformamide (DMF) or formic acid . This step introduces the formyl group.
Chlorination : Finally, the formyl-substituted compound is treated with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride consists of a benzene ring with the following substituents:
- Bromine (Br) at the para position.
- Cyano (CN) group at the meta position.
- Formyl (CHO) group at the ortho position.
- Sulfonyl chloride (SO₂Cl) group attached to the benzene ring.
Chemical Reactions Analysis
This compound can participate in various reactions, including:
- Nucleophilic substitution : The sulfonyl chloride group can be replaced by nucleophiles (e.g., amines, alcohols) to form new derivatives.
- Acylations : The formyl group can undergo acylation reactions with various nucleophiles.
- Cross-coupling reactions : The bromine atom allows for Suzuki, Heck, or other coupling reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 73-75°C .
- Boiling Point : Around 153°C at 15 mmHg.
- Solubility : Soluble in organic solvents like chloroform , acetone , and ethyl acetate .
Safety And Hazards
- Hazard Class : Eye damage (H314) and skin corrosion (H314).
- Precautions : Handle with care, wear appropriate personal protective equipment (gloves, eyeshields), and work in a well-ventilated area.
Orientations Futures
Research on 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride could explore:
- Functional group transformations : Investigate novel reactions and applications.
- Biological activity : Assess potential pharmaceutical or agrochemical uses.
- Green synthesis : Develop eco-friendly methods for its preparation.
Propriétés
IUPAC Name |
3-bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-5(3-11)1-2-7(6(8)4-12)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRNMIPEZOSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)
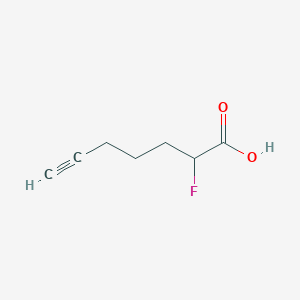
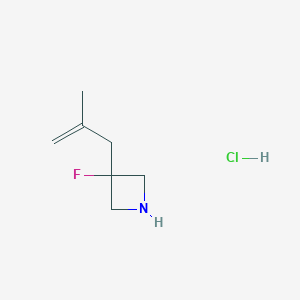
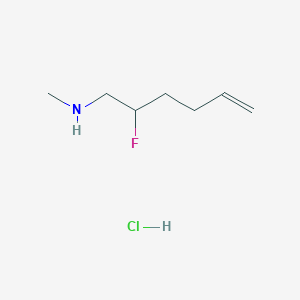
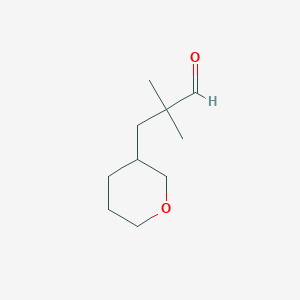
amine hydrochloride](/img/structure/B1484865.png)
![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
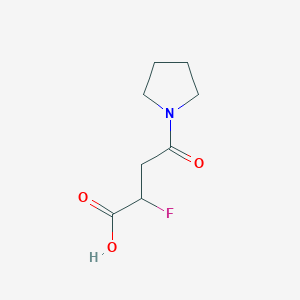
![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)
